molecular formula C8H5NO2S B1281065 2,1-Benzisothiazole-3-carboxylic acid CAS No. 34250-66-3

2,1-Benzisothiazole-3-carboxylic acid

Cat. No.: B1281065
CAS No.: 34250-66-3
M. Wt: 179.2 g/mol
InChI Key: JYSZCXJYVNFLQZ-UHFFFAOYSA-N
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Description

2,1-Benzisothiazole-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its diverse range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Scientific Research Applications

2,1-Benzisothiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Target of Action

The primary target of 2,1-Benzisothiazole-3-carboxylic acid is the Sodium-Glucose Transporter 2 (SGLT2) based on the information found . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 are often used in the treatment of diabetes mellitus type 2.

Mode of Action

The compound interacts with its target, SGLT2, by inhibiting its function . This inhibition prevents glucose reabsorption in the kidneys, leading to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels.

Biochemical Pathways

The inhibition of SGLT2 affects the renal glucose reabsorption pathway . Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys. By inhibiting SGLT2, this compound prevents this reabsorption, causing an increase in urinary glucose excretion and a decrease in blood glucose levels.

Pharmacokinetics

The compound was used in a transport inhibition assay, suggesting it has sufficient bioavailability to interact with its target .

Result of Action

The result of the action of this compound is a decrease in blood glucose levels . By inhibiting SGLT2 and preventing glucose reabsorption in the kidneys, the compound increases urinary glucose excretion, leading to a decrease in blood glucose levels.

Action Environment

The action of this compound is influenced by the physiological environment in which it operates. For example, the compound’s efficacy may be affected by factors such as the pH of the urine, which can influence the activity of SGLT2

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2,1-Benzisothiazole-3-carboxylic acid . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Future Directions

Benzisothiazole analogues, including 2,1-Benzisothiazole-3-carboxylic acid, are a promising area of research in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the wide spectrum of applications of these motifs .

Biochemical Analysis

Biochemical Properties

2,1-Benzisothiazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as those in the cytochrome P450 family . These interactions often involve the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity . These molecular interactions ultimately lead to changes in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal biochemical processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes in the cytochrome P450 family, leading to the formation of different metabolites . These metabolic pathways can affect the overall metabolic flux and levels of various metabolites in cells . Understanding these pathways is essential for elucidating the biochemical role of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-benzisothiazole-3-carboxylic acid typically involves the cyclization of o-aminothiophenol with carboxylic acids or their derivatives. One common method includes the reaction of o-aminothiophenol with carbon disulfide and subsequent oxidation to form the desired benzisothiazole ring. Another approach involves the use of thionyl chloride to cyclize o-aminothiophenol derivatives, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzisothiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzisothiazole ring.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1,2-Benzisothiazole-3-carboxylic acid
  • Benzisoxazole derivatives
  • Benzothiazole derivatives

Comparison: 2,1-Benzisothiazole-3-carboxylic acid is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, benzisoxazole derivatives, while structurally related, exhibit different reactivity and biological activities due to the presence of an oxygen atom instead of sulfur. Similarly, benzothiazole derivatives have different substitution patterns and electronic properties, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2,1-benzothiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZCXJYVNFLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SN=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482207
Record name 2,1-Benzisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34250-66-3
Record name 2,1-Benzisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1-benzothiazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a convenient one-stage synthesis method for 2,1-Benzisothiazole-3-carboxylic acid?

A: While reacting α-substituted o-toluidines with thionyl chloride generally yields N-sulfinyl derivatives or tars, o-ethylaniline offers a unique pathway. The reaction likely forms 3-methyl-2,1-benzisothiazole as an intermediate. [] This intermediate undergoes rapid chlorination at the methyl group. Subsequent hydrolysis then yields this compound with a 30% yield. []

Q2: Does the reaction of α-substituted o-toluidines with thionyl chloride always lead to 2,1-benzisothiazoles?

A: No, the outcome heavily depends on the substituent on the o-toluidine. While o-benzylaniline provides a nearly quantitative yield of the corresponding 2,1-benzisothiazole, other substituents tell a different story. [] For instance, o-toluidines with cyano, hydroxyl, or chlorine groups at the methyl predominantly form N-sulfinyl derivatives or intractable tars. [] Similarly, o-alkylanilines with bulkier substituents primarily result in N-sulphinylamines, with only trace amounts of 2,1-benzisothiazoles detected. [] This suggests that both the electronic nature and steric hindrance of the substituent significantly impact the reaction pathway and product formation.

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